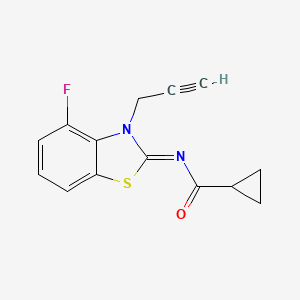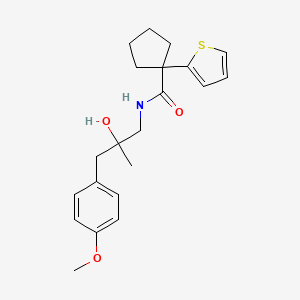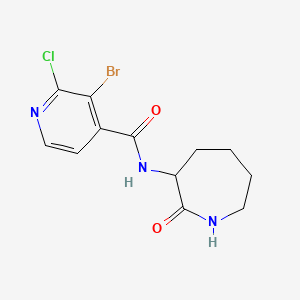
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is a chemical compound with the CAS number 865248-94-8 . It has diverse applications in scientific research.
Molecular Structure Analysis
The molecular formula of this compound is C17H17FN2OS. The molecular weight is 316.39. Detailed structural analysis would require advanced spectroscopic techniques such as NMR .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Potential Applications
Synthesis of Derivatives : This compound, part of the 1,3-benzothiazin-4-ones family, has been synthesized through various methods. For example, Nosova et al. (2020) reported the synthesis of 2-hetaryl- and 2-(hetaryl)ylidene substituted 5-fluoro-8-nitro-1,3-benzothiazin-4-ones, which are potential tuberculostatic agents (Nosova, Batanova, Mochul'skaya, & Lipunova, 2020).
Antimicrobial Properties : Some derivatives of fluorobenzothiazole, like those synthesized by Jagtap et al. (2010), have been studied for their antimicrobial properties. The focus was on compounds containing fluorobenzothiazole and sulphonamide, known for their pharmacological potentials (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Antitumor Activity : Hutchinson et al. (2001) explored fluorinated 2-(4-aminophenyl)benzothiazoles for their antitumor properties. Their research highlighted the potential of these compounds in treating breast cancer, based on their cytotoxic effects in vitro (Hutchinson et al., 2001).
Chemical Sensing : Wang et al. (2015) developed coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds can recognize cyanide ions through specific reactions, showing potential in chemical detection and environmental monitoring (Wang et al., 2015).
Nucleophilic Aroylation : Suzuki et al. (2008) researched the catalyzed nucleophilic substitution of fluorobenzenes, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. This research opens avenues in synthesizing polysubstituted benzophenones (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).
Pharmacological Screening : Raparla et al. (2013) synthesized and screened various benzothiazole derivatives for antimicrobial and antioxidant activities. Their study highlights the pharmacological potential of these compounds in treating infectious diseases (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).
Psychotropic, Anti-Inflammatory, and Cytotoxic Activities : Zablotskaya et al. (2013) synthesized new benzothiazole derivatives and evaluated them for psychotropic, anti-inflammatory, and cytotoxic activities. The compounds showed marked sedative action and selective cytotoxic effects (Zablotskaya et al., 2013).
Antitumor Agents Synthesis : Yoshida et al. (2005) designed and synthesized benzothiazole derivatives as potent antitumor agents, highlighting the compound's potential in cancer treatment (Yoshida et al., 2005).
Antimycobacterial Activity : Sathe et al. (2011) studied fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity, contributing to the development of new treatments for mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Diuretic Activity : Yar and Ansari (2009) synthesized and tested benzothiazole derivatives for diuretic activity, indicating potential applications in treating conditions like hypertension (Yar & Ansari, 2009).
Cannabinoid Receptor Imaging : Moldovan et al. (2016) developed a high-affinity PET radioligand for imaging cannabinoid subtype 2 receptor, utilizing the compound in neurological imaging (Moldovan et al., 2016).
ALK Inhibitors Development : Teffera et al. (2013) investigated novel anaplastic lymphoma kinase inhibitors, highlighting the compound's potential in cancer therapy (Teffera et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h1,3-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJAISLYVMLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2427195.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2427196.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2427197.png)
![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427202.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B2427204.png)

![3-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2427206.png)
![3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2427209.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2427213.png)
![4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2427214.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2427215.png)